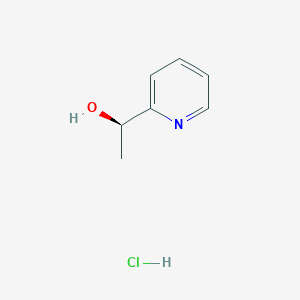![molecular formula C7H5F3N4 B13629984 2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13629984.png)
2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring and a pyrazine ring. The trifluoromethyl group attached to the imidazole ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,2,2-trifluoroacetaldehyde O-(aryl)oxime with pyridinium ylide, resulting in the formation of the imidazo[1,2-a]pyrazine scaffold . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile . This approach allows for the efficient and large-scale synthesis of the compound, making it suitable for further development and application in various fields.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 6-(Trifluoromethyl)imidazo[1,2-a]pyridine
- 2-(Trifluoroacetamido)imidazo[1,2-a]pyridine
- 8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Uniqueness
2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-3-amine is unique due to its specific trifluoromethyl group and the fused imidazo[1,2-a]pyrazine structure, which confer enhanced stability and biological activity compared to other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H5F3N4 |
|---|---|
Molecular Weight |
202.14 g/mol |
IUPAC Name |
2-(trifluoromethyl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)5-6(11)14-2-1-12-3-4(14)13-5/h1-3H,11H2 |
InChI Key |
QYHBXJUEYQDPEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=C2N)C(F)(F)F)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















